molecular formula C15H17ClN2O4S2 B2622246 3-[1-(3-chloro-4-methylbenzenesulfonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione CAS No. 2320685-30-9

3-[1-(3-chloro-4-methylbenzenesulfonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione

Cat. No.: B2622246
CAS No.: 2320685-30-9
M. Wt: 388.88
InChI Key: LMQROTGNWYNTGT-UHFFFAOYSA-N
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Description

3-[1-(3-Chloro-4-methylbenzenesulfonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione is a synthetic small molecule designed for research applications, integrating two privileged pharmacophores: the thiazolidine-2,4-dione (TZD) ring and a sulfonylated piperidine. The TZD scaffold is a well-recognized structural motif in medicinal chemistry, extensively investigated for its ability to interact with peroxisome proliferator-activated receptor gamma (PPAR-γ), a nuclear receptor that plays a central role in glucose and lipid metabolism . The incorporation of a benzenesulfonyl group on the piperidine nitrogen is a strategic modification that can influence the compound's physicochemical properties and biological activity profile, potentially leading to unique binding characteristics and selectivity. This molecular architecture makes it a valuable chemical tool for researchers exploring new ligands for nuclear receptors and enzymes involved in metabolic pathways. The core TZD structure is known to confer a diverse range of pharmacological activities, and recent studies highlight its potential beyond glucose metabolism, including in areas such as antimicrobial and anticancer research . The specific 3-chloro-4-methyl substitution on the benzenesulfonyl moiety is designed to fine-tune the molecule's electronic and steric properties, which may modulate its affinity for specific biological targets and its overall metabolic stability. This compound is provided for the use of the scientific community in fundamental biochemical and pharmacological studies, including target identification, mechanism-of-action studies, and structure-activity relationship (SAR) investigations to develop novel therapeutic agents for various diseases.

Properties

IUPAC Name

3-[1-(3-chloro-4-methylphenyl)sulfonylpiperidin-4-yl]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN2O4S2/c1-10-2-3-12(8-13(10)16)24(21,22)17-6-4-11(5-7-17)18-14(19)9-23-15(18)20/h2-3,8,11H,4-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMQROTGNWYNTGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)N3C(=O)CSC3=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(3-chloro-4-methylbenzenesulfonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione typically involves multiple steps:

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions starting from a suitable precursor, such as a substituted benzene derivative.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation reactions, often using reagents like sulfonyl chlorides under basic conditions.

    Thiazolidine-2,4-dione Formation: The thiazolidine-2,4-dione core is formed through cyclization reactions involving thiourea and a suitable carbonyl compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-[1-(3-chloro-4-methylbenzenesulfonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, amines, and substituted derivatives of the original compound.

Scientific Research Applications

Biological Activities

The compound exhibits several biological activities, including:

  • Anticancer Activity : Research has shown that derivatives of thiazolidine compounds possess significant anticancer properties. For instance, compounds similar to 3-[1-(3-chloro-4-methylbenzenesulfonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione have demonstrated inhibitory effects on various cancer cell lines. A study indicated that thiazolidine derivatives could inhibit the growth of leukemia and CNS cancer cell lines by over 70% in preliminary screenings .
  • Antimicrobial Properties : Thiazolidine derivatives are also known for their antibacterial and antifungal activities. A study involving thiazolidine-4-one derivatives showed promising results against bacterial strains when compared to standard antibiotics .

Case Studies

Several case studies illustrate the applications of this compound:

  • Anticancer Study : A recent investigation evaluated the anticancer efficacy of thiazolidine derivatives on various cancer cell lines. The study reported that compounds with similar structural features to this compound exhibited potent cytotoxicity against MOLT-4 leukemia cells .
  • Antimicrobial Evaluation : Another study focused on the antimicrobial activity of thiazolidine derivatives against common pathogens. The results indicated that certain derivatives could effectively inhibit bacterial growth comparable to established antibiotics .

Mechanism of Action

The mechanism of action of 3-[1-(3-chloro-4-methylbenzenesulfonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Thiazolidinedione Derivatives with Antidiabetic Activity

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Bioactivity (vs. Target Compound) Source
Pioglitazone Thiazolidine-2,4-dione 5-[[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]methyl] 356.43 PPARγ agonist; marketed T2DM drug
Rosiglitazone Thiazolidine-2,4-dione 5-(4-(2-(N-methyl-N-(2-pyridyl)amino)ethoxy)benzyl) 357.43 PPARγ agonist; withdrawn due to toxicity
Target Compound Thiazolidine-2,4-dione 3-[1-(3-chloro-4-methylbenzenesulfonyl)piperidin-4-yl] ~420–450 (estimated*) Hypothesized PPARγ modulation; unconfirmed antidiabetic activity N/A

Key Differences :

  • The 3-chloro-4-methylbenzenesulfonyl group may confer improved metabolic stability compared to the ether-linked substituents in classical TZDs .

Sulfonamide-Piperidine Derivatives

Compound ID () Core Structure Substituents Molecular Weight (g/mol) Bioactivity (vs. Target Compound) Source
6d Piperazine-sulfonamide N-(2-oxoethyl)-3-sulfamoylaminobenzenesulfonamide ~550–600 Synthetic intermediate; uncharacterized bioactivity
6h Piperazine-sulfonamide 1-(Bis(4-fluorophenyl)methyl)-4-((3-sulfamoylaminophenyl)sulfonyl) ~600–650 Synthetic intermediate; uncharacterized bioactivity
Target Compound Piperidine-thiazolidinedione 3-chloro-4-methylbenzenesulfonyl-piperidin-4-yl ~420–450 (estimated*) Structural hybrid; potential dual activity (antidiabetic + antimicrobial) N/A

Key Differences :

  • The target compound integrates the TZD core, whereas compounds focus on piperazine-sulfonamide scaffolds. The TZD moiety may shift activity toward metabolic regulation .

Thiazolidinone Derivatives with Structural Similarities

Compound Name () Core Structure Substituents Molecular Weight (g/mol) Bioactivity (vs. Target Compound) Source
3-Benzyl-2-thioxo-thiazolidin-4-one Thiazolidin-4-one Benzyl at position 3 ~223 Antimicrobial, antioxidant
3-(4-Methylphenyl)-2-thioxo-thiazolidin-4-one Thiazolidin-4-one 4-methylphenyl at position 3 ~237 Structural analog; bioactivity uncharacterized
Target Compound Thiazolidine-2,4-dione 3-chloro-4-methylbenzenesulfonyl-piperidin-4-yl ~420–450 (estimated*) Broader therapeutic potential due to dual pharmacophores N/A

Key Differences :

  • The target compound’s thiazolidine-2,4-dione core lacks the 2-thioxo group in and compounds, which may reduce antioxidant activity but enhance PPARγ binding .
  • The sulfonylated piperidine substituent introduces a bulkier, more electronegative group compared to benzyl or methylphenyl substituents, likely influencing pharmacokinetics .

Biological Activity

The compound 3-[1-(3-chloro-4-methylbenzenesulfonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione is a thiazolidine derivative that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Molecular Formula

  • C : 15
  • H : 18
  • Cl : 1
  • N : 2
  • O : 3
  • S : 1

Structural Representation

The compound features a thiazolidine core with a sulfonyl piperidine moiety, contributing to its unique pharmacological properties.

  • Prostaglandin Receptor Modulation
    • Research indicates that thiazolidine derivatives can modulate prostaglandin receptors, particularly the prostaglandin F receptor. This modulation is crucial for managing conditions such as preterm labor and dysmenorrhea .
  • Anti-inflammatory Effects
    • The compound exhibits anti-inflammatory properties by inhibiting key inflammatory mediators, which may be beneficial in treating various inflammatory diseases.
  • Antioxidant Activity
    • Studies have shown that thiazolidine derivatives possess antioxidant properties that can protect cells from oxidative stress, potentially reducing the risk of chronic diseases.

Therapeutic Applications

  • Obstetrics : The compound has been investigated for its role in managing preterm labor and preventing premature birth .
  • Pain Management : Due to its action on prostaglandin receptors, it may serve as an analgesic in dysmenorrhea treatment.
  • Cardiovascular Health : Some derivatives have shown promise in treating conditions like dilated cardiomyopathy by modulating cardiovascular function .

Study 1: Prostaglandin Receptor Inhibition

A clinical trial assessed the efficacy of thiazolidine derivatives in inhibiting prostaglandin F receptor activity in pregnant women at risk of preterm labor. The results indicated a significant reduction in labor onset compared to placebo .

Study 2: Anti-inflammatory Effects

In vitro studies demonstrated that the compound reduced the production of pro-inflammatory cytokines in macrophages. This suggests potential applications in treating chronic inflammatory diseases such as rheumatoid arthritis .

Table 1: Biological Activities of this compound

Activity TypeMechanismReference
Prostaglandin ModulationInhibition of PGF receptor
Anti-inflammatoryCytokine suppression
AntioxidantRadical scavenging

Table 2: Clinical Applications

ApplicationDescriptionEvidence Level
Preterm LaborReduces labor onsetHigh
DysmenorrheaAnalgesic effectsModerate
Cardiovascular IssuesImproves heart functionModerate

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